3,9-Diazabicyclo[4.2.1]nonane
Description
Significance of Bridged Bicyclic Scaffolds in Organic and Medicinal Chemistry
Bridged bicyclic scaffolds are three-dimensional structures that have garnered considerable attention in organic and medicinal chemistry. Their rigid frameworks offer a level of conformational constraint that is highly desirable in drug design. This rigidity can lead to enhanced binding affinity and selectivity for biological targets, as it reduces the entropic penalty upon binding. Furthermore, the introduction of heteroatoms, such as nitrogen, into these bicyclic systems can profoundly influence their physicochemical properties, including solubility and hydrogen bonding capacity, which are critical for pharmacokinetic profiles. The unique spatial arrangement of functional groups on a bridged scaffold can also allow for the exploration of novel chemical space, leading to the discovery of compounds with unique biological activities.
Overview of the 3,9-Diazabicyclo[4.2.1]nonane Motif in Contemporary Research
The this compound motif has become a valuable building block in modern medicinal chemistry. Its constrained seven-membered ring system, containing two nitrogen atoms at positions 3 and 9, provides a unique and rigid scaffold for the development of novel therapeutic agents. A notable application of this diamine is in the synthesis of potent dual orexin (B13118510) receptor antagonists. nih.govresearchgate.net Orexin receptors are involved in the regulation of sleep and arousal, and their antagonists are being investigated for the treatment of insomnia. nih.govresearchgate.net The rigid structure of the this compound core is crucial for orienting the necessary pharmacophoric elements to effectively interact with the orexin receptors. nih.gov
Recent research has also highlighted the use of tert-butyl this compound-3-carboxylate as a versatile intermediate in the synthesis of various biologically active molecules. This protected form of the diamine allows for selective functionalization at the nitrogen atoms, enabling the creation of diverse libraries of compounds for screening against various biological targets. The development of efficient synthetic routes, such as crystallization-induced diastereomer transformations, has made chiral derivatives of this compound more accessible for asymmetric synthesis, further expanding its utility in drug discovery.
Historical Context of Diazabicyclic Systems in Chemical Synthesis
The synthesis of diazabicyclic systems has a rich history, with early efforts focused on the construction of these complex architectures through various cyclization strategies. The Mannich reaction, a classic method for the formation of C-C bonds, has been historically employed in the synthesis of related bridged systems like 3,7-diazabicyclo[3.3.1]nonanes. tandfonline.com Pioneering work in the field laid the groundwork for the development of more sophisticated and stereoselective synthetic methods.
The Pictet-Spengler reaction is another cornerstone in the historical synthesis of nitrogen-containing heterocyclic compounds and has been adapted for the creation of complex polycyclic systems. semanticscholar.org The continual refinement of these and other synthetic methodologies has been crucial for accessing a wider range of diazabicyclic scaffolds. The development of organocatalysis has also provided new and efficient ways to construct these molecules with high levels of stereocontrol. bohrium.com The historical evolution of these synthetic strategies has been instrumental in making complex diazabicyclic compounds like this compound more readily available for contemporary research.
Classification and Nomenclature Considerations for Bridged Heterocycles
Bridged heterocyclic compounds are classified based on the size of the rings and the nature and position of the heteroatoms. The nomenclature of these systems follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). youtube.commasterorganicchemistry.comchemistrysteps.comopenochem.orgquora.com
For a bridged bicyclic system, the name is based on the total number of atoms in the bicyclic framework. The prefix "bicyclo" is used, followed by a set of numbers in square brackets, which indicate the number of atoms in each of the three bridges connecting the two bridgehead atoms. These numbers are arranged in descending order. The name of the alkane corresponding to the total number of atoms in the rings concludes the parent name.
In the case of this compound:
Bicyclo: Indicates a bicyclic system.
[4.2.1]: Describes the bridges connecting the two bridgehead atoms. There are four atoms in the longest bridge, two in the next, and one in the shortest.
nonane: The parent name, indicating a total of nine atoms in the bicyclic system.
3,9-Diaza: Specifies that there are two nitrogen atoms ("diaza") replacing carbon atoms at positions 3 and 9 of the bicyclic framework. Numbering starts from one bridgehead and proceeds along the longest path to the other bridgehead, then along the next longest path, and finally the shortest bridge.
The presence of heteroatoms is indicated by prefixes such as "aza" for nitrogen, "oxa" for oxygen, and "thia" for sulfur, with locants indicating their positions in the ring system.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3,9-diazabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C7H14N2/c1-2-7-5-8-4-3-6(1)9-7/h6-9H,1-5H2 |
InChI Key |
ZZHWFUDVZGOQSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCCC1N2 |
Origin of Product |
United States |
Synthetic Methodologies for 3,9 Diazabicyclo 4.2.1 Nonane and Its Derivatives
Convergent and Divergent Synthetic Strategies
The synthesis of the 3,9-diazabicyclo[4.2.1]nonane core can be achieved through both convergent and divergent strategies, allowing for the creation of a diverse range of derivatives.
One-Pot Multicomponent Cycloaddition Approaches
A highly efficient method for constructing the this compound scaffold involves a one-pot, three-component [3+2] cycloaddition reaction. osi.lvtharaka.ac.keresearchgate.net This approach is followed by reduction and lactamization to yield the desired bicyclic structure. osi.lvtharaka.ac.keresearchgate.net This methodology is recognized for its diastereoselectivity. osi.lvtharaka.ac.keresearchgate.net
One specific example of this is the reaction involving aldimines and activated alkenes, which, after the initial [3+2] cycloaddition, undergoes a hydrazine-promoted lactamization to form the this compound ring system. researchgate.net The efficiency of these multicomponent reactions is a key advantage, streamlining the synthesis of complex heterocyclic compounds. researchgate.net The development of such one-pot procedures aligns with the principles of green chemistry by increasing reaction efficiency. mdpi.com
| Starting Materials | Reagents | Key Steps | Product | Reference(s) |
| Aldimines, Activated Alkenes | Hydrazine | [3+2] Cycloaddition, Lactamization | This compound derivatives | researchgate.net |
| 2-Azidebenzaldehyde, 2-Aminoisobutyric acid, N-Ethylmaleimide | Acetic Acid, Propargyl Bromide, K2CO3 | [3+2] Cycloaddition, N-propargylation, Intramolecular click reaction | Triazolobenzodiazepine-containing polycyclics | mdpi.com |
Intramolecular Cyclization Pathways
Intramolecular cyclization represents another key strategy for the synthesis of bicyclic systems like this compound. These reactions involve the formation of one of the rings by cyclizing a linear or macrocyclic precursor. The choice of reagents and reaction conditions can control whether N-cyclization or O-cyclization occurs, allowing for selective synthesis of different heterocyclic isomers. mdpi.com For instance, the iodo-amino-cyclization of N-alkenyl formamidines can lead to either imidazoles or non-aromatic heterocycles depending on the iodinating agent used. mdpi.com
Ring Rearrangement Reactions (e.g., Beckmann Rearrangement)
The Beckmann rearrangement is a classic organic reaction that has been effectively utilized in the synthesis of this compound derivatives. researchgate.netacs.orgacs.org This acid-catalyzed rearrangement converts an oxime to an amide or a lactam in the case of cyclic oximes. wikipedia.org
A notable application involves the stereospecific Beckmann rearrangement of an E-oxime derived from a nortropinone precursor. researchgate.netacs.orgacs.org The resulting lactam is then reduced, typically with a reducing agent like lithium aluminum hydride (LiAlH4), to afford the monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative. researchgate.netacs.orgacs.org This method is particularly valuable for asymmetric synthesis, especially when combined with techniques like crystallization-induced diastereomer transformation (CIDT) to enhance the yield and purity of the desired chiral product. acs.orgresearchgate.netacs.orgacs.org The Beckmann rearrangement can be promoted by various reagents, including tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org
Precursor Design and Starting Material Utilization
The selection and design of precursors are critical for the successful synthesis of the this compound framework.
Utilization of Nortropinone Derivatives
Nortropinone derivatives are versatile and commonly used starting materials for the synthesis of this compound. researchgate.netacs.orgacs.org These precursors can be prepared in a single step from commercially available materials. researchgate.netacs.orgacs.org
A key strategy involves the conversion of a nortropinone derivative to its corresponding oxime. researchgate.netacs.orgacs.org This oxime then undergoes a Beckmann rearrangement to form a lactam, which is a crucial intermediate in the synthetic pathway to the this compound core. researchgate.netacs.orgacs.org The use of a chiral auxiliary, such as (S)-phenylethylamine, can facilitate a crystallization-induced diastereomer transformation (CIDT) of the oxime isomers, leading to a highly efficient asymmetric synthesis of the target molecule. acs.orgresearchgate.netacs.orgacs.org
| Nortropinone Derivative | Key Reaction | Intermediate | Final Product | Reference(s) |
| Nortropinone derivative with (S)-phenylethylamine auxiliary | Oximation, Crystallization-Induced Diastereomer Transformation (CIDT) | E-oxime | (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane derivative | acs.orgresearchgate.netacs.orgacs.org |
| E-oxime from nortropinone derivative | Beckmann Rearrangement, Reduction with LiAlH4 | Lactam | Monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative | researchgate.netacs.orgacs.org |
Integration of Activated Alkenes and Imines
The reaction between activated alkenes and imines is a cornerstone of the [3+2] cycloaddition approach to synthesizing this compound derivatives. researchgate.net In this multicomponent reaction, the imine acts as the 1,3-dipole that reacts with the activated alkene (dipolarophile) to form a five-membered ring. researchgate.net Subsequent intramolecular reactions, such as lactamization, lead to the formation of the bicyclic scaffold. researchgate.net This strategy has been reported for the synthesis of various bridged bi- and tricyclic lactams. researchgate.net
Control of Stereochemistry in Synthesis
The spatial arrangement of atoms is critical for the biological activity of molecules containing the this compound core. Therefore, synthetic strategies frequently incorporate methods to control the formation of stereocenters.
Asymmetric synthesis is crucial for accessing enantiomerically pure this compound derivatives. A notable approach involves the use of a chiral auxiliary to guide the stereochemical outcome of the reaction sequence.
One practical and scalable asymmetric synthesis for the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative has been developed. researchgate.netacs.org This method begins with a nortropinone derivative, which is prepared in a single step from commercially available materials. acs.orgresearchgate.net The key to establishing the chirality is the use of (S)-phenylethylamine as a chiral auxiliary. researchgate.netnih.gov The synthesis proceeds through the formation of an E-oxime, which then undergoes a stereospecific Beckmann rearrangement. researchgate.netresearchgate.net Subsequent reduction of the resulting lactam, for example with Lithium Aluminium Hydride (LiAlH₄), affords the desired monoprotected (1S,6R)-configured bicyclic diamine. researchgate.netacs.orgresearchgate.net This strategy leverages the chiral auxiliary to control the formation of a single enantiomer, a process further optimized by crystallization-induced diastereomer transformation. researchgate.net
Diastereoselective reactions are employed to synthesize specific diastereomers of substituted 3,9-diazabicyclo[4.2.1]nonanes, which can possess multiple stereocenters.
A one-pot methodology has been developed for the diastereoselective synthesis of scaffolds containing the this compound core. umb.eduresearchgate.net This approach is based on a three-component [3+2] cycloaddition reaction, followed by subsequent reduction and lactamization steps to construct the bicyclic system. researchgate.netumb.edu The diastereoselectivity of this process has been investigated through both computational and experimental mechanistic studies, which provide insight into the factors controlling the reaction's outcome. researchgate.net Another route involves an organocatalytic Mannich reaction on a carbapenem (B1253116) core, which provides an efficient and diastereoselective pathway to highly functionalized diazabicyclo[4.2.1]nonanes. researchgate.net
Table 1: Overview of a Diastereoselective One-Pot Synthesis
| Step | Reaction Type | Key Features |
| 1 | Three-Component Reaction | [3+2] Cycloaddition |
| 2 | Reduction | Formation of intermediate |
| 3 | Lactamization | Final ring closure to form the bicyclic scaffold |
Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique for improving the yield and stereochemical purity of a desired diastereomer from a mixture.
A highly efficient asymmetric synthesis of a (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative utilizes a CIDT of oxime isomers. acs.orgresearchgate.net In this process, a mixture of E- and Z-oxime diastereomers is subjected to conditions that allow for their equilibration in solution while one diastereomer selectively crystallizes. researchgate.net The use of (S)-phenylethylamine as a chiral handle on a nortropinone derivative leads to the formation of these diastereomeric oximes. researchgate.netresearchgate.net By allowing the isomers to interconvert in solution, the process drives the equilibrium towards the formation of the less soluble, desired diastereomer, which precipitates and can be isolated in high purity and yield. researchgate.net This method is particularly valuable for large-scale synthesis as it avoids complex chromatographic separations and maximizes the conversion of the starting material into a single stereoisomer. researchgate.netresearchgate.net
Catalytic Methods in this compound Synthesis
Catalysis plays a significant role in the synthesis of this compound and its derivatives, offering milder reaction conditions and improved efficiency.
Various catalytic methods are employed at different stages of synthesis. For instance, in the context of CIDT, base catalysts are used to facilitate the equilibration between diastereomers. researchgate.net Among several screened organic bases, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was identified as the most effective catalyst for the epimerization process, leading to a high purity of the desired product. researchgate.net
Brønsted acids can be used to catalyze the Beckmann rearrangement step, which is a key transformation in converting oximes to lactams in the synthetic sequence. acs.org Furthermore, organocatalysis has been applied to develop an efficient diastereoselective synthesis of carbapenem Mannich bases, which serve as precursors to highly functionalized diazabicyclo[4.2.1]nonanes. researchgate.net
In the final steps of synthesis or in the modification of the bicyclic core, metal-catalyzed reactions are common. For example, palladium on carbon (Pd/C) is used for the catalytic hydrogenation to remove protecting groups, such as a benzyl (B1604629) group, from one of the nitrogen atoms. dntb.gov.ua This deprotection step is crucial for enabling further functionalization of the scaffold.
Table 2: Examples of Catalysts in Synthesis
| Catalyst Type | Example | Application |
| Base Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Epimerization in CIDT researchgate.net |
| Acid Catalyst | Brønsted Acids | Beckmann Rearrangement acs.org |
| Organocatalyst | Not specified | Diastereoselective Mannich Reaction researchgate.net |
| Metal Catalyst | Palladium on Carbon (Pd/C) | Hydrogenation (Deprotection) dntb.gov.ua |
Reactivity and Transformations of the 3,9 Diazabicyclo 4.2.1 Nonane Scaffold
Functionalization Reactions of Nitrogen Atoms
The nitrogen atoms at positions 3 and 9 of the bicyclic system are key handles for introducing molecular diversity. Their reactivity allows for a range of functionalization reactions, including N-alkylation and N-acylation, as well as the implementation of selective protection and deprotection strategies.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the 3,9-diazabicyclo[4.2.1]nonane core can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental for elaborating the scaffold and introducing various substituents. For instance, the reaction of a monoprotected this compound derivative with alkyl halides or acyl chlorides allows for the introduction of a wide array of functional groups at the unprotected nitrogen. researchgate.netgoogle.com
A one-pot, three-component synthesis has been developed, initiated by a [3+2] cycloaddition, which is followed by reduction and lactamization to yield the this compound scaffold. researchgate.netosi.lv This methodology provides a platform for introducing diversity through subsequent N-alkylation or N-acylation reactions. researchgate.net The choice of reagents and reaction conditions can influence the outcome of these functionalization reactions. For example, in related diazabicyclic systems, the Mitsunobu reaction has been shown to favor O-alkylation over N-alkylation in lactam-containing structures due to the hard, carbocation-like character of the intermediate. e-bookshelf.de
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Starting Material | Reagent | Product | Reaction Type |
| Monoprotected this compound | Alkyl halide | N-Alkyl-3,9-diazabicyclo[4.2.1]nonane derivative | N-Alkylation |
| Monoprotected this compound | Acyl chloride | N-Acyl-3,9-diazabicyclo[4.2.1]nonane derivative | N-Acylation |
| This compound-containing scaffold | Various electrophiles | Functionalized polycyclic pyrrolidines | N-Alkylation/Acylation |
Selective Protection and Deprotection Strategies
To achieve regioselective functionalization of the two distinct nitrogen atoms, the use of protecting groups is crucial. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for one of the nitrogen atoms, allowing for the selective modification of the other. For example, tert-butyl this compound-3-carboxylate serves as a key intermediate where the N9 position is available for functionalization.
The synthesis of such monoprotected derivatives can be achieved through various routes, including the reduction of a corresponding lactam intermediate. researchgate.netacs.org The Boc group can be introduced by reacting the diazabicyclic core with di-tert-butyl dicarbonate. Deprotection of the Boc group is typically accomplished under acidic conditions, such as with trifluoroacetic acid, to liberate the free amine for subsequent reactions. nih.gov Other protecting groups, such as the benzyl (B1604629) (Bn) group, have also been utilized. The N-benzyl group can be cleaved by catalytic hydrogenation. nih.gov The choice of protecting group strategy is critical for the successful synthesis of complex molecules derived from this scaffold.
Transformations of Peripheral Functional Groups
Beyond the direct functionalization of the nitrogen atoms, the this compound scaffold can be modified by transforming peripheral functional groups that have been introduced onto the bicyclic core.
Oxidation and Reduction Reactions
Functional groups attached to the this compound framework can undergo a variety of oxidation and reduction reactions. For instance, a ketone group at a peripheral position can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4). researchgate.netacs.org Conversely, alcohol functionalities can be oxidized to the corresponding ketones. The nitrogen atoms themselves can also be oxidized to form N-oxides.
Table 2: Examples of Oxidation and Reduction Reactions
| Substrate | Reagent | Product | Reaction Type | Reference |
| Lactam precursor of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane | LiAlH4 | Monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane | Reduction | researchgate.netacs.org |
| tert-Butyl this compound-3-carboxylate | Oxidizing agent | Corresponding N-oxide | Oxidation | |
| 3-Benzyl-3,9-diazabicyclo[4.2.1]nonane | Potassium permanganate | Oxidized product | Oxidation | |
| 3-Benzyl-3,9-diazabicyclo[4.2.1]nonane | Lithium aluminum hydride | Reduced product | Reduction |
Substitution and Cross-Coupling Reactions
The rigid framework of the this compound scaffold provides a stable platform for substitution and cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, and other complex moieties. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to attach aromatic groups to the scaffold, provided a suitable handle like a halogen atom is present on the ring system. nih.govrsc.org
The benzyl group, often used as a protecting group, can also be viewed as a functional group that can be substituted. While direct substitution on the bicyclic core itself is less common, functional handles introduced through other means can serve as points for these powerful bond-forming reactions.
Ring-Opening and Ring-Expansion Reactions of Related Bicyclic Systems
While the this compound system is generally stable, related bicyclic systems can undergo ring-opening and ring-expansion reactions, providing pathways to different molecular scaffolds. These reactions are often driven by the release of ring strain. beilstein-journals.org For example, in related azabicyclo[n.1.0]alkanes, ring expansion of the aziridine (B145994) ring can lead to the formation of larger heterocyclic rings like pyrrolidines, piperidines, and azepines. researchgate.net
Conformational Analysis and Molecular Structure Elucidation
Spectroscopic Methodologies for Conformational Assignment (e.g., NMR, IR, MS)
Spectroscopic techniques are fundamental in elucidating the structure and conformation of 3,9-diazabicyclo[4.2.1]nonane and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C-NMR spectroscopy are primary tools for confirming the integration of substituent groups and the core bicyclic backbone structure. Analysis of splitting patterns and coupling constants in ¹H NMR spectra helps in identifying the stereochemistry at chiral centers. For instance, in derivatives of this compound, specific proton and carbon chemical shifts are indicative of the molecular structure. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups within the molecule. In derivatives of the related 3,7-diazabicyclo[3.3.1]nonan-9-ones, the stretching vibrations of the carbonyl group (C=O) appear as a characteristic band in the IR spectrum. mdpi.com The absence of this band would confirm its reduction to a bicyclic amine. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation patterns, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can verify molecular ion peaks with high accuracy. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze reaction products and assess purity. researchgate.net Atmospheric pressure chemical ionization (APCI) is one of the methods used for ionization in MS studies of these compounds. researchgate.net
Table 1: Spectroscopic Data for a Derivative of this compound This table presents example ¹³C NMR spectral data for a complex derivative containing the this compound scaffold.
| Carbon Atom/Group | Chemical Shift (δ, ppm) |
| C=O (Amide) | 180.2 |
| C=O (Amide) | 174.8 |
| C=O (Imide) | 168.5 |
| Aromatic C | 135.5 |
| Aromatic C | 129.1 |
| Aromatic C | 126.5 |
| Aromatic C | 123.8 |
| Aromatic C | 122.4 |
| Aromatic C-N | 116.0 |
| C-O | 69.4 |
| CH (Bridgehead) | 57.4 |
| CH | 50.9 |
| CH | 48.5 |
| CH | 43.7 |
| CH₂ | 24.9 |
| CH₂ | 24.4 |
| CH₂ | 24.3 |
| CH₃ | 23.8 |
| Data sourced from a study on a [3+2] cycloaddition-based synthesis. researchgate.net |
X-ray Crystallography in Determining Solid-State Conformations
X-ray crystallography provides definitive evidence for the solid-state conformation of molecules. researchgate.net While specific crystallographic data for the parent this compound is not widely published, analysis of analogous and derivatized structures offers significant insight. For related bicyclo[3.3.1]nonane systems, the framework typically adopts a chair-chair conformation, which is the most thermodynamically stable arrangement. smolecule.com In derivatives such as 9-Benzyl-3-phenyl-9-azabicyclo[3.3.1]nonane, the bicyclic system is found in a chair-like conformation. It is anticipated that the this compound core would also adopt a constrained, chair-like conformation for its six-membered ring to minimize steric strain. The development of a crystallization-induced diastereomer transformation (CIDT) for the synthesis of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane highlights the critical role of crystallization in isolating specific stereoisomers, which can then be analyzed for their solid-state structure. researchgate.net
Analysis of Intramolecular Interactions Influencing Conformation
The conformation of this compound derivatives can be significantly influenced by various intramolecular interactions.
Hydrogen Bonding: In the solid state, hydrogen bonding plays a crucial role. For hydrochloride salts of related diazabicyclo compounds, hydrogen bonds between the chloride ions and the nitrogen lone pairs are likely to stabilize the crystal lattice.
π-Interactions: In derivatives containing aromatic substituents, noncovalent interactions such as π-π stacking and edge-to-face interactions can affect or even determine the molecular conformation in both the solid state and in solution. researchgate.netresearchgate.net These interactions, though relatively weak (estimated around 1.5 kcal/mol), become more significant at lower temperatures or within the ordered environment of a crystal lattice where entropic penalties are minimized. researchgate.net The presence of a benzyl (B1604629) group, for example, introduces an aromatic ring that can participate in such stabilizing interactions. These cohesive forces are critical in the crystallization process and can influence the physiochemical properties of the resulting multicomponent crystals. acs.org
Computational Chemistry and Mechanistic Investigations
Molecular Modeling Studies on 3,9-Diazabicyclo[4.2.1]nonane Systems
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For the this compound system, these studies are crucial for understanding its three-dimensional structure and how it interacts with biological targets.
The this compound scaffold, while rigid, can still adopt several conformations. The seven-membered diazepane ring within the bicyclic system can exist in various forms, such as chair-like and boat-like arrangements. Conformational analysis aims to identify the stable geometries (local minima on the potential energy surface) and the energy barriers for interconversion between them.
Computational methods like Density Functional Theory (DFT) are employed to investigate the relative stability of these conformers. montclair.edu For related azabicyclic systems, studies have shown that the energy barrier between different conformations, such as chair-like and boat-like, can be relatively low, indicating that multiple shapes may be accessible at room temperature. montclair.edu The analysis involves calculating the electronic energy of optimized geometries to determine the most stable conformer and the transition states connecting them. This information is vital for understanding how the scaffold presents its functional groups in three-dimensional space, which directly impacts its interaction with other molecules and its biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in structure-based drug design. For derivatives of this compound, which have been investigated as orexin (B13118510) receptor antagonists and ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), docking simulations can elucidate their binding modes. researchgate.netacs.org
The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity for numerous generated poses. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies on constrained diazepanes with a this compound core have been used to rationalize their activity as potent dual orexin receptor antagonists. researchgate.net By predicting the binding pose, researchers can understand structure-activity relationships (SAR) and rationally design new derivatives with improved affinity and selectivity.
Quantum Mechanical Calculations for Reaction Mechanism Elucidation
Quantum mechanical (QM) calculations are essential for investigating the intricate details of chemical reactions at the electronic level. These methods can map out entire reaction pathways, characterize transition states, and explain the origins of selectivity, providing a deep understanding of the synthesis of complex molecules like this compound.
The synthesis of the this compound core often involves complex, stereospecific reactions. One notable synthetic route involves a stereospecific Beckmann rearrangement of an oxime derived from a nortropinone precursor. researchgate.net The Beckmann rearrangement involves the migration of a group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org
QM calculations, particularly DFT, can be used to model the transition state of this key rearrangement step. pku.edu.cn Such studies would involve locating the transition state structure on the potential energy surface and calculating the activation energy. The calculations can confirm the concerted nature of the migration and the expulsion of the leaving group, providing a detailed electronic picture of how the bicyclic lactam intermediate is formed. wikipedia.orglibretexts.org Computational analysis of the transition state helps to understand the factors controlling the reaction rate and feasibility.
Many synthetic routes to substituted 3,9-diazabicyclo[4.2.1]nonanes are designed to be highly diastereoselective. For instance, a one-pot synthesis utilizing a three-component [3+2] cycloaddition has been shown to afford a single diastereomer of the resulting scaffold. researchgate.net Similarly, the aforementioned Beckmann rearrangement proceeds with high stereospecificity. researchgate.net
QM calculations are invaluable for explaining the origins of such selectivity. mdpi.com By calculating the activation energies for all possible reaction pathways (e.g., leading to different diastereomers), researchers can determine the lowest energy path, which corresponds to the major product observed experimentally. semanticscholar.org In the case of the [3+2] cycloaddition, DFT studies can compare the transition state energies of different modes of approach (e.g., endo vs. exo), revealing that steric and electronic effects in one transition state make it significantly more favorable, thus leading to the formation of a single diastereomer. mdpi.comresearchgate.net This predictive power allows for the rational design of substrates and reaction conditions to achieve desired stereochemical outcomes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. acs.org
In one study, CoMFA and CoMSIA models were developed for a series of nAChR ligands that included novel this compound-based structures. acs.orgnih.gov These models correlate the binding affinities of the compounds with their 3D properties, such as steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. uni-duesseldorf.de The resulting models showed good statistical reliability and predictive power, as summarized in the table below. acs.org
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Number of Components | Predictive r² (Test Set) |
|---|---|---|---|---|
| CoMFA | 0.692 | 0.928 | 3 | 0.614 |
| CoMSIA | 0.701 | 0.899 | 3 | 0.660 |
The output of these 3D-QSAR studies is often visualized as contour maps, which highlight regions in space where specific physicochemical properties are predicted to enhance or diminish biological activity. For the diazabicyclo[4.2.1]nonane derivatives, these maps helped rationalize how modifications to attached aromatic ring systems influenced binding affinity based on steric, electrostatic, and hydrophobic properties. acs.orguni-duesseldorf.de This information provides a clear guide for the rational design of new, more potent nAChR ligands. nih.gov
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a computational technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. In the analysis of this compound and related nAChR ligands, a statistically reliable model was generated. researchgate.net The model demonstrated a high predictive power, indicating its robustness in forecasting the activity of new, untested compounds.
The CoMFA model was developed using a training set of 45 ligands, which included the this compound scaffold. researchgate.net The statistical significance of the model was confirmed by a high cross-validated q² value of 0.692 and a non-cross-validated r² value of 0.928, achieved with three components. researchgate.net These values suggest a strong correlation between the calculated fields and the observed biological activities of the compounds.
The results from the CoMFA study were graphically represented as 3D contour maps, which highlight regions around the aligned molecules where modifications to the steric and electrostatic properties would likely influence biological activity. For the series of compounds that included the this compound core, these maps provided crucial insights into the structural requirements for optimal interaction with the nAChR. researchgate.net For instance, the analysis could pinpoint areas where bulky substituents would be beneficial or detrimental to activity, and where positive or negative electrostatic potentials would enhance binding affinity.
| Parameter | Value |
|---|---|
| q² (Cross-validated) | 0.692 |
| r² (Non-cross-validated) | 0.928 |
| Number of Components | 3 |
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Complementing the CoMFA analysis, CoMSIA was also employed to investigate the structure-activity relationships of the this compound-containing ligands. researchgate.net CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This provides a more comprehensive picture of the molecular features influencing biological activity.
The CoMSIA model for the nAChR ligands also demonstrated strong predictive capability, with a cross-validated q² of 0.701 and a non-cross-validated r² of 0.899, using three components. researchgate.net The high statistical significance of this model further validated the findings from the CoMFA study and provided additional layers of detail regarding the structural requirements for potent nAChR ligands.
The graphical output of the CoMSIA analysis, in the form of contour maps, allowed for a detailed interpretation of how different physicochemical properties contribute to the binding affinity. researchgate.net For the derivatives of this compound, these maps could rationalize, for example, why modifications to aromatic ring systems within the ligands led to changes in binding affinity. The analysis highlighted the specific contributions of steric, electrostatic, hydrophobic, and hydrogen bond acceptor properties in these interactions. researchgate.net This level of detail is instrumental in guiding the rational design of new ligands with improved therapeutic potential.
| Parameter | Value |
|---|---|
| q² (Cross-validated) | 0.701 |
| r² (Non-cross-validated) | 0.899 |
| Number of Components | 3 |
Application As a Core Scaffold in Medicinal Chemistry Research
Role as a Privileged Scaffold in Drug Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets through the strategic modification of its substituents. The 3,9-diazabicyclo[4.2.1]nonane core has demonstrated this versatility, serving as a foundational structure in the development of potent and selective ligands for a range of receptors. nih.gov Its rigid bicyclic nature helps to reduce the entropic penalty upon binding to a target protein and allows for the precise orientation of pharmacophoric elements in three-dimensional space. This structural rigidity also contributes to improved metabolic stability and bioavailability of the resulting compounds. The synthetic accessibility of the scaffold allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) across different target classes. researchgate.netosi.lv
Development of Ligands for Neurotransmitter Receptors
The this compound scaffold has been successfully employed in the development of ligands for several key neurotransmitter receptors, underscoring its importance in the pursuit of novel therapeutics for neurological and psychiatric disorders.
Derivatives of this compound have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of cognitive functions and are targets for conditions such as nicotine (B1678760) addiction and neurodegenerative diseases. The scaffold serves to mimic the spatial arrangement of key pharmacophoric features of natural nAChR ligands like cytisine. Research has shown that modifications to the this compound core can lead to ligands with high affinity and selectivity for specific nAChR subtypes, particularly the α4β2 subtype. uni-bonn.deacs.org
Interactive Data Table: nAChR Ligand Binding Affinities
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) |
| An 8 (pyridine analogue) | α4β2 | 0.62 |
| 9-ethyl-3-(2-pyridine)-3,9-diazabicyclo[4.2.1]nonane (An 6) | α4β2 | 2.09 |
| (+)-anatoxin-a (An 1) | α4β2* | 1.1 |
The this compound framework has been explored for the development of selective serotonin (B10506) reuptake inhibitors (SSRIs), a major class of antidepressants. The scaffold's ability to present substituents in a defined orientation is crucial for achieving high affinity and selectivity for the serotonin transporter (SERT). While detailed public data on specific this compound-based SSRIs is limited, the structural analogy to other bicyclic amines used in transporter-targeted drug design suggests its potential in this area.
Analogues of this compound have been synthesized and evaluated for their ability to inhibit dopamine (B1211576) reuptake by binding to the dopamine transporter (DAT). nih.govacs.org These compounds are of interest for their potential therapeutic applications in conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). The rigid bicyclic core is thought to enhance penetration of the blood-brain barrier, a desirable property for CNS-targeted drugs. Substitution of the homopiperazine (B121016) moiety of known DAT inhibitors with the more rigid this compound has been investigated, although in some cases this led to a decrease in affinity and selectivity. nih.govacs.org
A significant application of the this compound scaffold has been in the development of dual orexin (B13118510) receptor antagonists (DORAs). nih.govresearchgate.net Orexin receptors are involved in the regulation of wakefulness, and their antagonists are a novel class of therapeutics for the treatment of insomnia. The constrained diazepane structure provided by the this compound core has been shown to be a key element for achieving high potency at both the orexin-1 (OX1) and orexin-2 (OX2) receptors. nih.govresearchgate.net
Interactive Data Table: Orexin Receptor Antagonist Activity
| Compound | OX1 Ki (nM) | OX2 Ki (nM) |
| Suvorexant | 0.55 | 0.35 |
The this compound scaffold has also been utilized in the design of ligands for opioid receptors, which are critical targets for pain management. The structural features of this bicyclic system are suitable for mimicking the pharmacophore of known opioid agonists and antagonists. Research in this area has focused on developing ligands with high affinity and selectivity for the delta (δ) opioid receptor, which may offer analgesic effects with a reduced side-effect profile compared to traditional mu (μ) opioid receptor agonists. googleapis.com
Applications in Other Therapeutic Areas
Exploration as Potential Anticancer Agents
The rigid bicyclic structure of this compound has been incorporated into molecules designed as potential anticancer agents. A notable area of investigation is its use as a scaffold in the development of kinase inhibitors, which are crucial in cancer therapy for their ability to block enzymes that promote cell growth.
Derivatives of this compound have been synthesized and evaluated as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). google.com These kinases are key regulators of the cell cycle, and their overactivity is a hallmark of several cancers, including breast cancer and liposarcomas. google.com The incorporation of the this compound moiety into pyrrolopyrimidine-based compounds has yielded potent CDK4/6 inhibitors. google.com These compounds are designed to occupy the ATP-binding pocket of the kinases, thereby preventing their function and halting the proliferation of cancer cells. The bicyclic system serves to orient the attached pharmacophoric groups in a specific and rigid conformation, which can enhance binding affinity and selectivity for the target enzyme.
Below is a table of representative compounds from this research area:
| Compound Name | Target | Therapeutic Area |
| 7-cyclohexyl-N,N-dimethyl-2-(5-(4-oxo-3,9-diazabicyclo[4.2.1]nonan-3-yl)pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | CDK4/6 | Cancer |
| 7-cyclopentyl-N,N-dimethyl-2-(5-((1R,6S)-9-methyl-4-oxo-3,9-diazabicyclo[4.2.1]nonan-3-yl)pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | CDK4/6 | Cancer |
Table 1: Examples of this compound derivatives investigated as anticancer agents. google.com
Investigation in Antimicrobial Research
The this compound scaffold, and its heteroatom-substituted analogues, have also been explored in the search for new antimicrobial agents. Natural products often provide inspiration for novel antibacterial and antifungal compounds.
Researchers have identified complex indole (B1671886) alkaloids with antimicrobial activity that incorporate a 7-oxa-1,5-diazabicyclo[4.2.1]nonane scaffold within their structure. While not the pure diazabicyclo scaffold, the presence of this core structure in biologically active natural products suggests its potential utility in the design of synthetic antimicrobial drugs. The defined three-dimensional shape of the bicyclic system is believed to contribute to the molecule's ability to interact with microbial targets.
Further research has identified other related diazabicyclo compounds with antimicrobial properties. For instance, compounds like 1,4-diaza-2,5-dioxo-3-isobutyl bicyclo[4.3.0]nonane, though featuring a different bicyclic system, have shown activity against bacteria such as S. aureus and E. coli, indicating the general promise of bicyclic diamine structures in antimicrobial drug discovery. japsonline.com
Bioisosteric Replacements in Lead Optimization
In medicinal chemistry, bioisosteric replacement is a common strategy used to modify a lead compound to improve its pharmacological properties, such as potency, selectivity, metabolic stability, or solubility. scripps.edu The this compound scaffold has been investigated as a conformationally restricted bioisostere for more flexible diamine fragments like piperazine (B1678402) and homopiperazine. researchgate.net
The rationale for this replacement is that the rigid bicyclic structure reduces the number of possible conformations the molecule can adopt. This pre-organization of the molecule into a specific shape can lead to a more favorable binding entropy upon interaction with a biological target. Furthermore, the defined geometry can enhance selectivity for one receptor subtype over another.
An example of this strategy can be seen in the development of ligands for the dopamine transporter (DAT). In one study, the homopiperazine moiety of a potent DAT ligand was replaced with a this compound ring. researchgate.net However, in this specific case, the modification was not successful. The resulting compound showed a 10-fold decrease in affinity for the dopamine transporter and a 100-fold decrease in selectivity over the serotonin transporter (SERT) compared to the original homopiperazine-containing compound. researchgate.net This outcome, while negative, provides valuable structure-activity relationship (SAR) data, demonstrating the sensitivity of the receptor to the specific conformation and steric bulk of the diamine moiety. It highlights that while bioisosteric replacement is a powerful tool, the rigid nature of the this compound scaffold may not be optimal for all biological targets.
| Original Moiety | Bioisosteric Replacement | Target | Outcome on Affinity/Selectivity |
| Homopiperazine | This compound | Dopamine Transporter (DAT) | 10-fold decrease in DAT affinity; 100-fold decrease in DAT vs. SERT selectivity. researchgate.net |
Table 2: Example of this compound as a Bioisosteric Replacement.
Structure Activity Relationship Sar Studies of 3,9 Diazabicyclo 4.2.1 Nonane Analogues
Influence of Substituent Effects on Receptor Binding Affinity and Selectivity
The affinity and selectivity of 3,9-diazabicyclo[4.2.1]nonane analogues for their target receptors are profoundly influenced by the nature and position of substituents on both the bicyclic core and its appended pharmacophores. Research has demonstrated that specific substitutions can modulate binding to nAChRs, dopamine (B1211576) transporters (DAT), and opioid receptors. googleapis.comnih.govacs.org
For analogues targeting the α4β2 subtype of nAChRs, quantitative structure-activity relationship (3D-QSAR) modeling has revealed the importance of hydrogen bonding and van der Waals interactions for ligand affinity. acs.org For instance, among a series of pyridine (B92270) derivatives, the position of the nitrogen atom within the pyridine ring and its distance from the bicyclic nitrogen atom significantly impact binding. The analogue with a pyridine moiety at the 3-position of the bicyclic system (An 8) showed a high binding affinity (Ki = 0.62 nM) for α4β2* nAChRs. uni-bonn.de Its structural isomer, with the pyridine at the 9-position (An 6), was threefold less potent. uni-bonn.de The introduction of a chlorine atom on the pyridine ring had only a minor effect on binding affinity. uni-bonn.de Furthermore, replacing the pyridine with other diazine moieties, such as pyridazine (B1198779) and chloropyridazine, led to analogues with even more potent, picomolar affinities. uni-bonn.de
In the context of dopamine D2-like receptors, the addition of arylalkyl substituents, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindole (B138285) groups, significantly affects binding affinity and selectivity. nih.gov However, the specific effects of these moieties are not easily predictable, suggesting that the composite structure of the entire molecule determines its potency and selectivity at these receptors. nih.gov For ligands targeting the dopamine transporter (DAT), substituting the homopiperazine (B121016) moiety of a lead compound with the more rigid this compound scaffold resulted in a 10-fold decrease in affinity at the DAT and a 100-fold decrease in selectivity relative to the serotonin (B10506) transporter (SERT). acs.org
| Target Receptor | Substituent/Modification | Effect on Binding Affinity/Selectivity | Reference |
| α4β2 nAChR | Pyridine at 3-position vs. 9-position | 3-position is 3-fold more potent | uni-bonn.de |
| α4β2 nAChR | Pyridazine or Chloropyridazine moiety | Enhanced affinity into the picomolar range | uni-bonn.de |
| α4β2 nAChR | Chlorine on pyridine ring | Little effect on binding affinity | uni-bonn.de |
| Dopamine Transporter (DAT) | Replacement of homopiperazine with this compound | 10-fold decrease in DAT affinity; 100-fold decrease in DAT/SERT selectivity | acs.org |
Stereochemical Requirements for Biological Activity
The rigid, three-dimensional structure of the this compound core means that the spatial arrangement of atoms, or stereochemistry, is a critical determinant of biological activity. The synthesis of specific enantiomers is often essential for achieving desired pharmacological effects, as different stereoisomers can exhibit vastly different affinities and efficacies at a given receptor.
The development of synthetic methods to produce enantiomerically pure forms of this scaffold highlights its importance. For example, a practical asymmetric synthesis has been developed for the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative, which is recognized as a valuable building block in medicinal chemistry. researchgate.netnih.gov This particular stereoisomer is a key component in compounds designed as potent dual orexin (B13118510) receptor antagonists with sleep-promoting activity. researchgate.net The synthesis utilizes a crystallization-induced diastereomer transformation (CIDT) of oxime isomers, employing (S)-phenylethylamine as a chiral auxiliary to achieve high stereoselectivity. nih.gov The resulting (1S,6R) enantiomer is then obtained through a stereospecific Beckmann rearrangement followed by reduction. nih.gov
While direct SAR studies detailing the activity of various stereoisomers of this compound itself are limited in the provided context, the emphasis on asymmetric synthesis of the (1S,6R) isomer strongly implies a strict stereochemical requirement for its biological targets, such as the orexin receptors. researchgate.netnih.gov This is consistent with findings for related bicyclic systems where enantiomers show differential affinities for their receptors. acs.org For instance, in a series of potent dopamine transporter inhibitors, the separation of racemic compounds revealed that the individual enantiomers possessed differential affinities. acs.org
Exploration of Linker and Pharmacophore Modifications
Modifications to the linker and pharmacophore elements attached to the this compound core are a key strategy for optimizing ligand properties. The linker connects the bicyclic scaffold to a pharmacophore—the part of the molecule that directly interacts with the receptor—and its length, rigidity, and chemical nature can significantly influence binding.
In the design of ligands for G protein-coupled receptor kinases (GRKs), a 9-methyl-3,9-diazabicyclo[4.2.1]nonane group was incorporated as part of a larger, complex molecule. umich.edu This scaffold was attached via an oxoethyl linker to a phenyl group, which in turn was part of a tetrahydropyrimidine-5-carboxamide structure. umich.edu This demonstrates how the diazabicyclic moiety can be integrated into a larger molecular design, acting as a key structural and binding element.
For ligands targeting nAChRs, the pharmacophore is typically a heteroaromatic group like pyridine or diazine. uni-bonn.de The distance between the nitrogen atom of this heteroaromatic ring and the basic nitrogen of the bicyclic system is critical for affinity. uni-bonn.de This distance is dictated by both the attachment point on the bicyclic core and the nature of any intervening linker.
In the development of inhibitors for bromodomains, a this compound-containing scaffold was synthesized using a three-component cycloaddition reaction. acs.org While the specific linker and pharmacophore modifications on this scaffold were not detailed, the study focused on varying substituent groups on each component of the reaction to create structural diversity around a core binding element, a common strategy in pharmacophore exploration. acs.org
Comparative Analysis with Related Bicyclic Systems
Comparing the SAR of this compound with other diazabicyclic systems provides valuable insights into how the size, geometry, and rigidity of the scaffold affect receptor interactions. Key comparators include 3,8-diazabicyclo[3.2.1]octane, 3,9-diazabicyclo[3.3.1]nonane, and 2,5-diazabicyclo[2.2.1]heptane.
Studies on ligands for opioid receptors have compared the this compound (DBN) scaffold with the smaller 3,8-diazabicyclo[3.2.1]octane (DBO) system. nih.gov It was found that homologation from the endoethanic bridge of DBO to the endopropanic bridge of DBN induces different effects on ligand binding, indicating that the dimensions of the bicyclic loop play a pivotal role in the interaction with opioid receptors. nih.gov
When developing ligands for the dopamine transporter (DAT), the rigid this compound was compared to a more flexible seven-membered homopiperazine ring. acs.org The increased rigidity of the bicyclic system was detrimental in this case, leading to a significant drop in both affinity and selectivity. acs.org In the same study, replacing a piperazine (B1678402) moiety with the highly constrained (1S,4S)-2,5-diazabicyclo[2.2.1]heptane also resulted in compounds with poor affinity for the DAT. acs.org Similarly, another study found that a candidate derived from the 2,5-diazabicyclo[2.2.1]heptane ring system had high affinity for the D3 dopamine receptor, whereas a compound from the this compound system bound poorly to all dopamine receptor types investigated. nih.gov These findings suggest that while conformational rigidity is a key design feature, an optimal level of flexibility and a specific geometric arrangement are necessary for effective receptor binding.
| Bicyclic System | Comparator System | Target Receptor | Comparative Finding | Reference |
| This compound | 3,8-Diazabicyclo[3.2.1]octane | Opioid Receptors | Different loop dimensions induce different effects on ligand binding. | nih.gov |
| This compound | Homopiperazine | Dopamine Transporter (DAT) | This compound analogue had 10-fold lower affinity and 100-fold lower selectivity. | acs.org |
| This compound | 2,5-Diazabicyclo[2.2.1]heptane | Dopamine Receptors | The this compound analogue bound poorly, while the comparator had high D3 affinity. | nih.gov |
Strategic Derivative Design and Chemical Library Synthesis
Design Principles for Novel 3,9-Diazabicyclo[4.2.1]nonane Analogues
The design of novel analogues of this compound is guided by several key principles aimed at optimizing their interaction with specific biological targets. These principles often involve modifying the scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties. A primary strategy involves leveraging the bicyclic core as a constrained diamine, which can mimic the spatial orientation of key pharmacophoric elements in known ligands for various receptors.
One of the guiding principles in the design of these analogues is the simplification of complex polycyclic structures while retaining the critical three-dimensional arrangement of functional groups. For instance, in the development of novel δ-opioid agonists, the this compound core was employed as a conformationally restricted motif to mimic the structure of more complex diazatricyclodecane selective δ-opioid agonists. nih.gov This approach allows for the exploration of essential structure-activity relationships (SAR) by systematically modifying the substituents on the bicyclic framework. nih.gov
Furthermore, the design of novel ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) has utilized the this compound scaffold. acs.orguni-duesseldorf.de In this context, the design is guided by three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). acs.orguni-duesseldorf.de These computational methods help to identify the key steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties that govern the binding affinity of ligands to the receptor. acs.orguni-duesseldorf.de The insights gained from these models then inform the rational design of new analogues with improved potency and selectivity. acs.orguni-duesseldorf.de For example, modifications to aromatic ring systems attached to the bicyclic core can be rationally designed based on the predicted impact on binding. acs.orguni-duesseldorf.de
The following table summarizes key design principles and their applications:
| Design Principle | Application Example | Biological Target |
| Conformational Constraint | Mimicking the 3D structure of more complex ligands. | δ-Opioid Receptors |
| Scaffold Simplification | Reducing the complexity of polycyclic structures while retaining key pharmacophoric features. | δ-Opioid Receptors nih.gov |
| 3D-QSAR Guided Design | Utilizing computational models (CoMFA, CoMSIA) to predict the impact of structural modifications on binding affinity. | Nicotinic Acetylcholine Receptors acs.orguni-duesseldorf.de |
| Bioisosteric Replacement | Substituting parts of a molecule with other chemical groups that have similar physical or chemical properties to enhance biological activity. | General Drug Design |
| Privileged Scaffold Approach | Using a core structure that is known to bind to multiple biological targets to generate novel compounds with diverse activities. | General Drug Design |
High-Throughput Synthesis of Compound Libraries
High-throughput synthesis, a cornerstone of modern drug discovery, enables the rapid generation of large collections of related compounds, known as chemical libraries. researchgate.netnih.gov This approach, often coupled with high-throughput screening, allows for the efficient exploration of the chemical space around a particular scaffold to identify new bioactive molecules. researchgate.netnih.gov While specific, large-scale combinatorial libraries based solely on the this compound scaffold are not extensively detailed in the available literature, the synthetic methodologies developed for this core are amenable to high-throughput approaches.
The general strategy for combinatorial chemistry involves the systematic and repetitive combination of a set of "building blocks" to create a large number of diverse products. nih.gov For the this compound scaffold, this can be envisioned through the functionalization of the two nitrogen atoms and other positions on the bicyclic ring system.
One-pot synthesis methodologies, such as the three-component [3+2] cycloaddition followed by reduction and lactamization, provide an efficient route to the core scaffold itself. researchgate.net Such multi-component reactions are particularly well-suited for high-throughput synthesis as they allow for the introduction of diversity at multiple points in a single synthetic operation. researchgate.net By varying the initial components (e.g., amino acid esters, aldehydes, and maleimides), a library of diverse this compound-containing scaffolds can be generated. researchgate.net
The following table illustrates a hypothetical high-throughput synthesis scheme based on a known synthetic route:
| Reaction Stage | Building Blocks (Examples) | Potential Diversity Points |
| Scaffold Synthesis | Amino Acid Esters (e.g., methyl glycinate, methyl alaninate) | Variation in the R-group of the amino acid. |
| Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) | Variation in the aromatic or aliphatic substituent. | |
| Maleimides (e.g., N-phenylmaleimide, N-methylmaleimide) | Variation in the substituent on the maleimide (B117702) nitrogen. | |
| Scaffold Functionalization | Alkyl Halides (e.g., benzyl (B1604629) bromide, ethyl iodide) | Functionalization of the N3 and/or N9 positions. |
| Acyl Chlorides (e.g., benzoyl chloride, acetyl chloride) | Acylation of the N3 and/or N9 positions. |
The principles of parallel synthesis can be applied, where reactions are carried out in multi-well plates, allowing for the simultaneous synthesis of hundreds or thousands of individual compounds. Automation and robotics can be employed to manage the repetitive liquid handling and reaction workup steps, further increasing the efficiency of library production.
Diversity-Oriented Synthesis (DOS) Leveraging the Scaffold
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate structurally diverse and complex small molecules, often inspired by natural products, to explore new areas of chemical space and identify novel biological probes. nih.govsci-hub.se The this compound scaffold, with its inherent three-dimensionality and multiple functionalization points, is a promising starting point for DOS.
A key strategy in DOS is the "build-couple-pair" approach, which involves the assembly of building blocks, their coupling, and subsequent intramolecular reactions to generate a variety of different molecular skeletons. scispace.com The this compound core can be considered a pre-formed, complex building block that can be further elaborated in a diversity-oriented manner.
The two nitrogen atoms of the scaffold provide key handles for introducing diversity. For example, one nitrogen could be used as an anchor to a solid support, allowing for solution-phase chemistry to be performed on the other nitrogen and the rest of the molecule. Subsequent cleavage from the support would yield a library of compounds with diverse functionalities.
Furthermore, the rigid bicyclic framework can be used to control the spatial orientation of appended functional groups. By strategically placing reactive groups on the scaffold, a series of cascade reactions or intramolecular cyclizations could be initiated to generate novel polycyclic systems. For instance, functional groups at the N3 and C7 positions could be designed to undergo a ring-closing metathesis or a Michael addition, leading to the formation of new rings fused to the original bicyclic core.
The table below outlines potential DOS strategies leveraging the this compound scaffold:
| DOS Strategy | Description | Potential Outcome |
| Functional Group Pairing | Introducing two reactive functional groups onto the scaffold that can subsequently react with each other to form a new ring. | Generation of novel fused or bridged polycyclic systems. |
| Scaffold Elaboration | Using the nitrogen atoms as points for the attachment of complex side chains that can then undergo further transformations. | Creation of molecules with high structural complexity and diverse pharmacophoric features. |
| Ring Distortion/Rearrangement | Employing reactions that lead to the cleavage and reformation of bonds within the bicyclic system. | Access to novel and unpredictable molecular skeletons. |
| Multi-component Reactions | Utilizing the scaffold as a component in a multi-component reaction to rapidly build molecular complexity. | Efficient generation of highly substituted and diverse analogues. |
By applying these DOS principles, it is possible to generate libraries of compounds that are not limited to simple variations around the this compound core but instead represent a broad sampling of structurally diverse and complex molecules.
Future Directions and Emerging Research Avenues
Integration with Advanced Screening Technologies
The generation of diverse chemical libraries based on the 3,9-diazabicyclo[4.2.1]nonane scaffold is a critical step in discovering new functionalities. Future research will increasingly integrate advanced screening technologies to accelerate this process. High-throughput screening (HTS) methodologies are essential for rapidly evaluating large numbers of derivatives against various biological targets. For instance, the application of HTS to libraries of ketonic Mannich bases has already proven effective in identifying potential enzyme inhibitors. nih.gov
Furthermore, the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step, is particularly well-suited for creating libraries of this compound derivatives. researchgate.net Combining MCRs with fluorescence polarization (FP) assays, a technique widely used for HTS in drug discovery, will enable the efficient identification of lead compounds with high affinity for specific biological targets. uni-muenchen.de This synergy between sophisticated synthetic strategies and high-capacity screening will be pivotal in unlocking new therapeutic applications for this versatile scaffold.
Exploration of Novel Biological Targets for Scaffold
Derivatives of the this compound scaffold have demonstrated a wide range of biological activities. researchgate.net Initial research has identified compounds with potential as dual orexin (B13118510) receptor antagonists for treating insomnia, delta opioid agonists, serotonin (B10506) reuptake inhibitors, and dopamine (B1211576) transporter inhibitors. researchgate.netresearchgate.net The unique conformational constraints of the bicyclic system are believed to play a key role in its interaction with these targets. mdpi.com
Future research is poised to explore an even broader array of biological targets. The structural features of this scaffold make it an attractive candidate for developing modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological disorders. uni-duesseldorf.de Moreover, its potential as a backbone for cyclin-dependent kinase (CDK) inhibitors could open new avenues in cancer therapy. acs.org As shown in the table below, the scaffold has been investigated in connection with a diverse set of targets, highlighting its significant potential in drug discovery.
| Biological Target/Activity | Therapeutic Area |
| Dual Orexin Receptor Antagonists | Insomnia/Sleep Disorders |
| Delta Opioid Agonists | Pain Management |
| Serotonin Reuptake Inhibitors | Depression/Anxiety |
| Dopamine Transporter Inhibitors | ADHD/Neurological Disorders |
| Nicotinic Acetylcholine Receptor (nAChR) Modulators | Neurological Disorders |
| Anticancer Agents | Oncology |
| Antibacterial Agents | Infectious Diseases |
Development of Sustainable Synthetic Routes
As the demand for complex chemical entities grows, so does the need for environmentally responsible synthetic methods. The development of sustainable or "green" synthetic routes for this compound and its derivatives is a key area of future research. A significant advancement in this area is the use of one-pot, multicomponent [3+2] cycloaddition reactions. researchgate.netosi.lv These methods are highly efficient, minimizing waste and energy consumption by combining several synthetic steps into a single procedure without the need to isolate intermediates. osi.lvumb.edu This approach aligns with the principles of pot, atom, and step economy (PASE), making it an attractive green synthesis technique. umb.eduumb.edu
| Synthetic Strategy | Key Advantages |
| One-Pot [3+2] Cycloaddition | High efficiency (PASE), reduced waste, minimal purification, energy-efficient. osi.lvumb.edu |
| Crystallization-Induced Diastereomer Transformation (CIDT) | Scalable, high diastereoselectivity, practical for asymmetric synthesis. acs.org |
Advanced Mechanistic and Theoretical Studies
A deeper understanding of the reaction mechanisms and molecular interactions of this compound derivatives is crucial for the rational design of new compounds with tailored properties. Future research will increasingly rely on advanced mechanistic and theoretical studies to achieve this. For example, investigating the mechanistic details of the CIDT process is essential for optimizing reaction conditions and achieving high selectivity. acs.org
Computational chemistry will play a vital role in this endeavor. Molecular modeling studies are already being used to elucidate how the rigid bicyclic structure influences binding affinity at various receptors, such as opioid receptors. mdpi.com Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) are powerful tools for understanding the physicochemical determinants of binding and guiding the design of new ligands for targets like nAChRs. uni-duesseldorf.de These in silico studies, by predicting the biological activities and pharmacokinetic properties of novel derivatives, can significantly streamline the drug discovery process and reduce reliance on extensive experimental synthesis and testing. nih.gov
Q & A
Q. Advanced Research Focus
- Sulfur Substitution (S-DBN): Replacing a methylene group with sulfur in the endopropylene bridge enhances lipophilicity, improving fit into receptor hydrophobic pockets. Molecular dynamics simulations show this modification maintains pharmacophore alignment while altering selectivity .
- Ring Size Variations: Analogues like 3,8-diazabicyclo[3.2.1]octane exhibit reduced receptor affinity due to conformational strain, highlighting the importance of the [4.2.1]nonane scaffold .
Methodological Approach:
- Docking Studies: Use software like AutoDock Vina to model ligand-receptor interactions.
- Pharmacophore Mapping: Compare electrostatic and steric profiles of derivatives to correlate structural changes with binding energy shifts .
What in vitro assays are used to evaluate biological activity?
Q. Basic Research Focus
- Receptor Binding Assays: Radioligand competition assays (e.g., μ-opioid, δ-opioid, nicotinic acetylcholine receptors) using <sup>3</sup>H-labeled antagonists .
- Antimicrobial Screening: Broth microdilution to determine MIC values against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Cytotoxicity Profiling: MTT assays on mammalian cell lines to assess therapeutic windows .
Data Interpretation:
- IC50/EC50 values normalized to positive controls (e.g., morphine for opioid assays, ciprofloxacin for antimicrobial tests) .
How to resolve contradictions in reported receptor selectivity profiles?
Advanced Research Focus
Case Example:
- μ- vs. δ-Opioid Selectivity: Some studies report higher μ-affinity for 3,9-diazabicyclo derivatives, while others note δ-preference. Contradictions may arise from:
Resolution Strategies:
- SAR Analysis: Tabulate affinity data against substituent properties (e.g., logP, polar surface area).
- Free Energy Perturbation (FEP): Computational modeling to quantify substituent effects on binding .
What computational tools predict the binding modes of diazabicyclo derivatives?
Q. Advanced Research Focus
- Molecular Docking: Tools like Schrödinger Suite or MOE simulate ligand-receptor interactions. For SARS-CoV-2 M<sup>pro</sup> inhibition, docking reveals hydrogen bonding with His41 and hydrophobic contacts with Met49 .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
Validation:
- Compare computational results with experimental IC50 values and crystallographic data .
How do stereochemical factors impact pharmacological activity?
Q. Advanced Research Focus
- Enantiomer-Specific Effects: The (1S,6R)-3,9-diazabicyclo[4.2.1]nonane enantiomer shows 10-fold higher μ-opioid affinity than its (1R,6S)-counterpart due to optimized hydrogen bonding with Asp147 .
- Synthetic Control: CIDT ensures >99% enantiomeric excess (ee), critical for reproducible bioactivity .
Analytical Methods:
- Chiral Chromatography: Use Chiralpak AD-H columns with hexane/isopropanol gradients.
- Circular Dichroism (CD): Confirm absolute configuration .
What are the safety and handling protocols for diazabicyclo derivatives?
Q. Basic Research Focus
- PPE Requirements: Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Ventilation: Use fume hoods to minimize inhalation risks during synthesis .
Comparative Table: Structural Analogues and Biological Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
